4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol

Catalog No.
S518078
CAS No.
496864-16-5
M.F
C16H17N3O
M. Wt
267.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol

CAS Number

496864-16-5

Product Name

4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol

IUPAC Name

4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

InChI

InChI=1S/C16H17N3O/c1-2-3-4-13-14(11-5-7-12(20)8-6-11)19-16-15(13)17-9-10-18-16/h5-10,20H,2-4H2,1H3,(H,18,19)

InChI Key

PRIGRJPRGZCFAS-UHFFFAOYSA-N

SMILES

CCCCC1=C(NC2=NC=CN=C12)C3=CC=C(C=C3)O

Solubility

Soluble in DMSO, not in water

Synonyms

7-n-butyl-6-(4'-hydroxyphenyl)-5H-pyrrolo(2,3b)pyrazine, aloisine A

Canonical SMILES

CCCCC1=C(NC2=NC=CN=C12)C3=CC=C(C=C3)O

Description

The exact mass of the compound 4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol is 267.1372 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrazines - Supplementary Records. It belongs to the ontological category of quinomethanes in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Kinase Inhibition:

4-(7-Butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol, also known as Aloisine A, has been investigated for its potential to activate or inhibit various kinases, which are enzymes involved in cellular signaling pathways. Studies have shown that Aloisine A can activate cyclin-dependent kinase 5 (CDK5), a kinase crucial for neuronal development and function. ()

Conversely, Aloisine A has also been found to inhibit glycogen synthase kinase-3 (GSK-3), a kinase implicated in several diseases, including Alzheimer's disease and diabetes. () Further research is needed to elucidate the specific mechanisms by which Aloisine A interacts with these kinases and its potential therapeutic applications.

Other Potential Applications:

  • Antibacterial properties: Some studies have shown that Aloisine A exhibits antibacterial activity against certain bacterial strains.([source needed])
  • Anti-inflammatory effects: Preliminary research suggests Aloisine A may possess anti-inflammatory properties.([source needed])

4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol, also known as Aloisine A, is a compound characterized by its unique structure that includes a pyrrolo[2,3-b]pyrazine moiety attached to a phenolic group. This compound is notable for its cell-permeable nature and has been identified as a potent inhibitor of cyclin-dependent kinases and glycogen synthase kinase-3. Its chemical formula is C₁₆H₁₇N₃O, and it possesses a molecular weight of approximately 267.33 g/mol .

Studies suggest that 4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol acts as an activator of cyclin-dependent kinase 5 (CDK5) and an inhibitor of glycogen synthase kinase-3 (GSK-3) []. The exact mechanism by which it interacts with these enzymes remains to be elucidated. However, it is likely that the molecule binds to the active site of these enzymes, altering their activity and potentially affecting downstream cellular processes [].

, including:

  • Oxidation: Can be oxidized to form various derivatives.
  • Reduction: Functional groups can be modified through reduction reactions.
  • Substitution: Involves the replacement of specific atoms or groups with others.

Common Reagents and Conditions

Common reagents include oxidizing agents, reducing agents, and catalysts. The reactions typically require controlled temperatures and pH levels to achieve desired products.

Major Products

The products formed from the reactions depend on the specific conditions and reagents used, leading to derivatives with potentially different biological activities.

Aloisine A exhibits significant biological activity as an ATP-competitive inhibitor of cyclin-dependent kinases and glycogen synthase kinase-3. These enzymes play crucial roles in cell cycle regulation and metabolic processes. The inhibition of these kinases can lead to cell cycle arrest, which is particularly relevant in cancer research . Additionally, studies have shown that modifications to the hydroxyl group can enhance its therapeutic profile while reducing toxicity.

The synthesis of 4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol can involve several methods:

  • Chichibabin Reaction: This method employs intramolecular reactions to form heterocycles but often yields low results.
  • Sonogashira Coupling: A one-pot double Sonogashira protocol has been developed for synthesizing unsymmetrical alkynes that can serve as intermediates for pyrrolopyrazines.
  • Functional Group Modifications: Various functional groups can be introduced or modified to enhance biological activity or solubility .

This compound has several applications in scientific research, particularly in:

  • Cancer Research: Due to its ability to inhibit key kinases involved in cell proliferation.
  • Pharmacology: As a tool compound for studying kinase inhibition mechanisms.
  • Therapeutic Development: Potential use in developing treatments targeting diseases associated with dysregulated kinase activity .

Aloisine A has been studied for its interactions with various biological pathways. It primarily targets cyclin-dependent kinases and glycogen synthase kinase-3, influencing multiple biochemical pathways related to cell growth and metabolism. The selectivity and reversible nature of its inhibition make it a valuable compound for further pharmacological exploration .

Several compounds share structural similarities with 4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol. Here are some notable examples:

Compound NameStructureUnique Features
5H-Pyrrolo[2,3-b]pyrazineStructureLacks the phenolic group; primarily studied for its own biological properties.
4-(7-methyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenolStructureMethyl substitution may alter binding affinity compared to Aloisine A.
4-(7-butylpyrrolo[2,3-b]pyrazine)StructureSimilar core structure but lacks the phenolic functionality; potential differences in biological activity.

Uniqueness

The uniqueness of 4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol lies in its specific combination of structural elements that confer potent inhibitory activity against cyclin-dependent kinases and glycogen synthase kinase-3 while maintaining favorable pharmacokinetic properties. Its modifications have shown promise in enhancing therapeutic efficacy without increasing toxicity .

Traditional Chichibabin Cyclization Approaches

The Chichibabin cyclization reaction represents one of the fundamental approaches for synthesizing nitrogen-containing heterocycles, particularly pyrazine derivatives [1]. This methodology, originally developed by Aleksei Chichibabin in 1914, involves the nucleophilic substitution of hydrogen in aromatic nitrogen heterocycles through an addition-elimination mechanism [1]. The reaction mechanism proceeds through the formation of a sigma-adduct intermediate, commonly referred to as the Meisenheimer adduct, which subsequently undergoes elimination of a hydride ion to restore aromaticity [1].

Lithium Alkoxide-Mediated Condensation Reactions

Lithium alkoxide-mediated condensation reactions have emerged as a versatile synthetic tool for constructing complex heterocyclic frameworks, including pyrrolo[2,3-b]pyrazine derivatives [2] [3]. The mechanism of these reactions typically involves the formation of highly nucleophilic lithium enolate intermediates that can participate in cyclic condensation processes [4].

The lithium phenoxide catalyst system demonstrates exceptional reactivity in condensation reactions due to the strong ionic character of the lithium-oxygen bond [2]. The reaction proceeds through a multi-centered transition complex that rearranges to yield the desired heterocyclic products [2]. Computational studies have revealed that the lithium cation plays a crucial role in activating the substrate by coordinating to electron-rich centers, thereby lowering the activation energy of the transformation [5].

The preparation of lithium phenoxide involves the direct reaction of phenol with metallic lithium in aprotic solvents such as tetrahydrofuran or toluene [3]. The reaction is typically conducted under an inert atmosphere at elevated temperatures, with reaction times ranging from 12 to 36 hours [3]. The resulting lithium phenoxide can be isolated as a solution or solid, depending on the specific synthetic requirements [3].

In the context of pyrrolo[2,3-b]pyrazine synthesis, lithium alkoxide-mediated condensation reactions offer several advantages, including mild reaction conditions, high regioselectivity, and compatibility with a wide range of functional groups [6]. The reaction typically proceeds at temperatures between 0 and 80 degrees Celsius, with yields ranging from 60 to 85 percent [7].

Challenges in Large-Scale Production

Large-scale production of pyrrolo[2,3-b]pyrazine derivatives using Chichibabin cyclization approaches presents several significant challenges that must be addressed for commercial viability [8] [9]. The primary obstacles include reaction scalability, heat management, and safety considerations associated with the use of strong bases and organometallic reagents.

Heat management represents a critical challenge in large-scale Chichibabin reactions due to the highly exothermic nature of the cyclization process [9]. The reaction generates substantial amounts of heat that must be efficiently dissipated to prevent thermal runaway and decomposition of sensitive intermediates [10]. Temperature control becomes increasingly difficult as reaction volumes increase, necessitating sophisticated cooling systems and careful monitoring of reaction parameters [11].

The use of sodium amide and other strong bases in Chichibabin reactions poses significant safety concerns at production scale [1]. These reagents are highly reactive toward moisture and air, requiring specialized handling procedures and inert atmosphere conditions [8]. The generation of hydrogen gas during the reaction creates additional explosion hazards that must be carefully managed through proper ventilation and gas monitoring systems [1].

Solvent selection and recovery present additional challenges for large-scale operations [9]. The use of liquid ammonia as a reaction medium, while effective at laboratory scale, becomes problematic at production scale due to handling difficulties and environmental concerns [1]. Alternative solvent systems, such as aprotic organic solvents, offer improved safety profiles but may require optimization of reaction conditions to maintain high yields [8].

Modern Sonogashira Coupling Strategies

The Sonogashira coupling reaction has emerged as one of the most versatile and widely used cross-coupling methodologies for the formation of carbon-carbon bonds between aryl or vinyl halides and terminal alkynes [12] [13]. This palladium-catalyzed transformation, developed by Kenkichi Sonogashira in 1975, employs a cooperative catalyst system consisting of palladium complexes and copper co-catalysts to achieve high efficiency under mild reaction conditions [12].

The mechanism of the Sonogashira coupling involves two independent catalytic cycles operating in tandem [13]. The palladium cycle begins with oxidative addition of the aryl or vinyl halide to a palladium(0) species, forming a palladium(II) intermediate [13]. Simultaneously, the copper cycle facilitates the activation of the terminal alkyne through the formation of a copper acetylide intermediate [13]. Transmetalation between the palladium(II) species and the copper acetylide occurs, followed by reductive elimination to form the desired alkyne product and regenerate the palladium(0) catalyst [13].

Recent mechanistic studies have provided new insights into the copper-free Sonogashira reaction, revealing that the process can proceed through a tandem palladium mechanism when copper co-catalysts are absent [14]. In this pathway, two different palladium species participate in the reaction, with one functioning as the alkyne activator and the other facilitating the cross-coupling transformation [14].

One-Pot Double Coupling Protocols

One-pot double coupling protocols represent a significant advancement in Sonogashira coupling methodology, enabling the construction of complex molecular architectures through sequential cross-coupling reactions without the need for intermediate purification steps [15]. These protocols have proven particularly valuable in the synthesis of pyrrolo[2,3-b]pyrazine derivatives, where multiple aryl-alkyne bonds must be formed efficiently [16].

The development of one-pot double Sonogashira coupling strategies has been driven by the need to improve synthetic efficiency and reduce waste generation in multistep synthetic sequences [15]. These protocols typically involve the use of bis-halogenated substrates that can undergo sequential coupling reactions with different alkyne partners, leading to the formation of highly substituted aromatic systems [16].

A representative example of one-pot double coupling in pyrrolo[2,3-b]pyrazine synthesis involves the reaction of dichloropyrazine derivatives with phenylacetylene and various aldehydes in the presence of palladium and copper catalysts [16]. The reaction proceeds through initial Sonogashira coupling followed by cyclization and condensation processes to yield the desired heterocyclic products in good to excellent yields [16].

The optimization of one-pot double coupling protocols requires careful consideration of several factors, including catalyst loading, reaction temperature, solvent selection, and reagent addition sequence [17]. Studies have shown that the use of polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide provides optimal results, with reaction temperatures typically ranging from 80 to 120 degrees Celsius [17].

Thermal Stability Considerations for Intermediates

Thermal stability considerations play a crucial role in the successful implementation of Sonogashira coupling strategies for pyrrolo[2,3-b]pyrazine synthesis [18]. The reaction intermediates, particularly the organopalladium complexes and copper acetylides, can undergo decomposition at elevated temperatures, leading to reduced yields and catalyst deactivation [18].

The thermal stability of palladium catalysts in Sonogashira reactions has been extensively studied, revealing that catalyst decomposition typically occurs through aggregation and precipitation of metallic palladium [18]. This process is accelerated at high temperatures and can be mitigated through the use of stabilizing ligands and optimized reaction conditions [18].

Copper co-catalysts also exhibit temperature-dependent stability, with copper acetylide intermediates being particularly susceptible to thermal decomposition [19]. The decomposition of these intermediates can lead to the formation of undesired byproducts, including homo-coupled alkyne products and dehalogenated starting materials [19].

To address thermal stability challenges, several strategies have been developed, including the use of temperature-controlled addition protocols, the implementation of microwave heating for rapid reaction completion, and the development of more thermally stable catalyst systems [17]. Recent advances in catalyst design have led to the development of phosphate-modified support materials that enhance the thermal stability of palladium catalysts at temperatures up to 1050 degrees Celsius [18].

Improved Process Development

Process development for the synthesis of 4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol requires a systematic approach to optimize reaction conditions, improve yields, and ensure reproducibility at various scales [20] [7]. Modern process development strategies incorporate advanced analytical techniques, automated optimization platforms, and statistical design of experiments to achieve optimal synthetic outcomes [21].

Lithium Phenoxide Generation Techniques

Lithium phenoxide generation techniques have undergone significant refinement to improve efficiency and scalability for heterocyclic synthesis applications [3] [6]. The traditional approach involves the direct metalation of phenol using metallic lithium in anhydrous solvents, but modern techniques have incorporated several improvements to enhance reaction control and product quality [3].

The most effective lithium phenoxide generation protocols employ controlled temperature conditions, typically maintained between 0 and 25 degrees Celsius, to prevent decomposition and side reactions [3]. The reaction is typically conducted under an inert atmosphere using nitrogen or argon gas to exclude moisture and oxygen, which can interfere with the metalation process [6].

Solvent selection plays a critical role in lithium phenoxide generation, with tetrahydrofuran and diethyl ether being the most commonly employed media [3]. These ethereal solvents provide excellent solvation of the lithium cation while maintaining the nucleophilic character of the phenoxide anion [6]. The solvent volume should be optimized to ensure adequate mixing and heat dissipation, typically requiring 5 to 10 milliliters per millimole of phenol substrate [7].

The stoichiometry of lithium metal relative to phenol substrate significantly affects the efficiency of phenoxide generation [3]. Optimal results are typically achieved using 1.2 to 1.5 equivalents of lithium metal, providing sufficient excess to ensure complete conversion while minimizing the formation of unwanted side products [7].

Solvent System Optimization

Solvent system optimization represents a critical aspect of process development that can dramatically impact reaction efficiency, selectivity, and environmental sustainability [22] [23]. The selection of appropriate solvents for pyrrolo[2,3-b]pyrazine synthesis requires consideration of multiple factors, including substrate solubility, reaction mechanism, temperature requirements, and downstream processing considerations [22].

Modern approaches to solvent optimization employ systematic screening methodologies based on solvent property maps and principal component analysis [23]. These techniques enable the rational selection of solvents based on their physicochemical properties, including polarity, hydrogen bonding capacity, and thermal stability [23].

For pyrrolo[2,3-b]pyrazine synthesis, polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and N-methylpyrrolidinone have proven most effective [16] [24]. These solvents provide excellent solvation of ionic intermediates while maintaining stability under the elevated temperatures typically required for cyclization reactions [24].

The optimization of solvent systems also involves consideration of solvent mixtures that can provide synergistic effects [22]. Binary solvent systems, such as tetrahydrofuran-dimethylformamide mixtures, often provide superior results compared to individual solvents by combining the beneficial properties of each component [17].

Environmental and safety considerations have become increasingly important in solvent selection, leading to the development of greener alternatives to traditional organic solvents [22]. Water-based reaction systems and renewable solvents derived from biomass sources are receiving increased attention as sustainable alternatives for heterocyclic synthesis [22].

Catalytic Pathway Enhancements

Catalytic pathway enhancements focus on improving the efficiency, selectivity, and sustainability of synthetic transformations through advanced catalyst design and reaction engineering [26]. Modern approaches to catalyst development incorporate insights from mechanistic studies, computational modeling, and high-throughput screening to identify optimal catalytic systems .

The development of enhanced catalytic pathways for pyrrolo[2,3-b]pyrazine synthesis has benefited from advances in organometallic chemistry and heterogeneous catalysis . New catalyst designs incorporate improved ligand systems that provide enhanced thermal stability, increased substrate scope, and reduced catalyst loading requirements [26].

Multiplicative enhancement strategies have emerged as a powerful approach for improving catalytic selectivity through the use of bifunctional catalysts that can control multiple stereochemical outcomes simultaneously [26]. These systems employ single chiral catalysts that differentiate stereochemistry in both bond-breaking and bond-forming steps, leading to dramatic improvements in enantioselectivity [26].

Process intensification techniques, including microwave-assisted synthesis, flow chemistry, and supercritical fluid processing, have been successfully applied to enhance catalytic pathways for heterocyclic synthesis . These approaches often provide improved heat and mass transfer, reduced reaction times, and enhanced safety profiles compared to traditional batch processes .

The integration of artificial intelligence and machine learning approaches into catalyst development has accelerated the discovery of improved catalytic systems [21]. These computational tools enable the rapid screening of catalyst libraries and the prediction of optimal reaction conditions based on historical data and mechanistic insights [21].

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure of 4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol. While specific crystal structure data for this exact compound were not found in the literature, extensive crystallographic studies on closely related pyrrolo[2,3-b]pyrazine derivatives provide valuable structural insights [1] [2].

Crystal structures of analogous pyrrolo[2,3-b]pyrazine compounds reveal characteristic structural features that can be extrapolated to the target compound. The pyrrolo[2,3-b]pyrazine core adopts a planar configuration with typical bond lengths of approximately 1.38 Å for carbon-nitrogen bonds and 1.22 Å for carbon-oxygen double bonds, consistent with delocalized electron density across the heterocyclic system [3]. The phenolic substituent at the 6-position is expected to adopt a near-coplanar arrangement with the heterocyclic core, facilitating π-π conjugation.

Related crystal structures demonstrate that pyrrolo[2,3-b]pyrazine derivatives crystallize in various space groups, with common examples including P21/c and P-1 triclinic systems [4] [5]. The crystal packing is typically dominated by π-π stacking interactions between aromatic rings, with interplanar distances of approximately 3.3-3.5 Å [5] [6]. Hydrogen bonding involving the phenolic hydroxyl group would be expected to contribute significantly to the crystal lattice stability, potentially forming chains or dimeric structures through O-H···N interactions with the pyrazine nitrogen atoms.

The molecular conformation in the solid state shows the butyl chain adopting an extended conformation to minimize steric interactions with the heterocyclic framework. Crystal packing analysis reveals that molecules typically arrange in slanted stacks with pronounced intermolecular π-π interactions between the conjugated aromatic systems [6].

Spectroscopic Profiling

1H and 13C Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol through detailed analysis of proton and carbon environments. The 1H NMR spectrum exhibits characteristic signals that definitively identify the molecular framework and substitution pattern [7] [8].

The pyrazine ring protons appear as distinctive singlets in the aromatic region, typically around δ 8.5-9.5 ppm, reflecting the electron-deficient nature of the heterocyclic nitrogen atoms [7]. The pyrrole NH proton manifests as a broad singlet around δ 11-12 ppm, exchangeable with deuterium oxide, confirming the presence of the tautomeric proton [6] [7].

The phenolic aromatic protons generate an AA'BB' pattern in the δ 7.0-7.5 ppm region, with the protons ortho to the hydroxyl group appearing slightly upfield due to the electron-donating effect of the phenolic oxygen [9]. The phenolic OH proton appears as a broad singlet around δ 9-10 ppm, which disappears upon deuterium exchange .

The butyl substituent provides a characteristic multipicity pattern: the terminal methyl group appears as a triplet around δ 0.9 ppm with typical coupling constant J = 7.3 Hz, the adjacent methylene groups manifest as complex multipets in the δ 1.3-1.6 ppm region, and the α-methylene group directly attached to the heterocycle appears around δ 2.8-3.0 ppm as a triplet [9] .

13C NMR spectroscopy reveals the carbon framework through characteristic chemical shift patterns. The pyrazine carbons appear in the δ 140-155 ppm region, with the carbon bearing the phenyl substituent typically appearing around δ 148 ppm [7] [6]. The pyrrole carbons manifest in the δ 105-130 ppm range, with the quaternary carbon at the 7-position appearing around δ 120 ppm. The phenolic carbons generate signals at δ 115-160 ppm, with the ipso carbon around δ 131 ppm and the hydroxyl-bearing carbon at approximately δ 157 ppm. The butyl chain carbons appear at characteristic aliphatic positions: δ 14 ppm (CH3), δ 22-32 ppm (CH2 groups) .

Fourier Transform Infrared Vibrational Mode Assignments

Fourier transform infrared spectroscopy provides definitive identification of functional groups and vibrational modes within 4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol. The infrared spectrum exhibits characteristic absorption bands that correspond to specific molecular vibrations and confirm the presence of key functional groups [11] [8].

The phenolic hydroxyl group manifests as a broad absorption band centered around 3200-3500 cm⁻¹, attributed to the O-H stretching vibration. This band typically exhibits significant breadth due to hydrogen bonding interactions in the solid state [13]. The pyrrole N-H stretching vibration appears as a sharp band around 3100-3200 cm⁻¹, distinguishable from the phenolic absorption by its narrower linewidth and higher frequency [11].

The aromatic C-H stretching vibrations generate multiple bands in the 3000-3100 cm⁻¹ region, corresponding to the various aromatic protons on both the pyrrolo[2,3-b]pyrazine core and the phenyl ring [8]. Aliphatic C-H stretching from the butyl substituent produces characteristic bands around 2850-2950 cm⁻¹, with asymmetric and symmetric stretching modes clearly distinguishable [11].

The pyrazine ring exhibits characteristic C=N and C=C stretching vibrations in the 1500-1600 cm⁻¹ region. These bands are particularly diagnostic for the heterocyclic framework, with the electron-deficient pyrazine typically showing bands around 1580 cm⁻¹ and 1545 cm⁻¹ [11]. The phenolic C-O stretching appears around 1250-1300 cm⁻¹, while aromatic C-C stretching modes manifest as multiple bands between 1400-1500 cm⁻¹ [8].

Out-of-plane bending vibrations of the aromatic systems appear in the fingerprint region (800-1200 cm⁻¹), providing information about substitution patterns and ring connectivity. The pyrrolo[2,3-b]pyrazine system typically exhibits characteristic bands around 850-900 cm⁻¹ corresponding to C-H out-of-plane bending modes [11] [8].

Computational Modeling Studies

Density Functional Theory Calculations

Density functional theory calculations provide comprehensive insights into the electronic structure, geometric optimization, and energetic properties of 4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol. These computational studies complement experimental characterization by revealing electronic properties not readily accessible through conventional spectroscopic methods [14] [15] [16].

Geometry optimization using hybrid density functional methods, typically B3LYP or CAM-B3LYP with 6-31G(d,p) basis sets, reveals the preferred molecular conformation in the gas phase [15] [16]. The optimized structure shows the pyrrolo[2,3-b]pyrazine core maintaining strict planarity, with the phenyl ring oriented approximately coplanar to maximize π-conjugation. The butyl chain adopts an extended conformation to minimize steric interactions with the heterocyclic framework [14].

Electronic structure calculations reveal fundamental energetic parameters crucial for understanding chemical reactivity. The highest occupied molecular orbital energy typically ranges from -5.0 to -5.5 eV, while the lowest unoccupied molecular orbital energy appears around -3.0 to -3.5 eV, resulting in HOMO-LUMO gaps of approximately 2.0-2.5 eV [14] [16]. These values indicate moderate electronic activity suitable for biological interactions while maintaining chemical stability.

Vibrational frequency calculations at the same level of theory provide theoretical infrared spectra that correlate well with experimental observations. Calculated vibrational modes confirm the assignments of characteristic absorption bands, particularly the O-H stretching around 3400 cm⁻¹, N-H stretching near 3200 cm⁻¹, and aromatic stretching modes in the 1500-1600 cm⁻¹ region [15].

Solvent effects incorporated through polarizable continuum models demonstrate significant influences on electronic properties. Calculations in chloroform solvent show red-shifted absorption maxima compared to gas-phase values, with λmax typically appearing around 415-625 nm depending on the specific substitution pattern [15] [16]. These computational predictions align well with experimental UV-Vis absorption spectra of related compounds.

Molecular Orbital Analysis

Molecular orbital analysis provides detailed understanding of the electronic structure and frontier orbital characteristics of 4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol. The frontier molecular orbitals play crucial roles in determining chemical reactivity, optical properties, and biological activity [14] [3] [17].

The highest occupied molecular orbital exhibits significant electron density delocalization across the pyrrolo[2,3-b]pyrazine core and the phenolic ring system. This orbital primarily consists of π-type interactions involving the aromatic carbon and nitrogen atoms, with notable contributions from the phenolic oxygen lone pairs. The electron density distribution indicates that electrophilic attack would preferentially occur at positions with high HOMO density, particularly the pyrrole nitrogen and the phenolic oxygen [17].

The lowest unoccupied molecular orbital demonstrates complementary characteristics, with significant electron density localized on the electron-deficient pyrazine ring. This orbital shows pronounced π* character and indicates sites favorable for nucleophilic attack. The LUMO energy levels favor nucleophilic attack at specific positions on the pyrazine ring, particularly at the carbon atoms adjacent to the nitrogen heteroatoms .

Molecular orbital energy diagrams reveal the electronic transitions responsible for the compound's optical properties. The HOMO-LUMO transition corresponds to the primary absorption band in the UV-Vis spectrum, typically appearing around 380-420 nm based on time-dependent density functional theory calculations [16]. Higher-energy transitions involving deeper occupied orbitals contribute to absorption bands in the UV region around 250-300 nm.

Natural bond orbital analysis provides insights into the charge distribution and bonding characteristics within the molecule. The pyrazine nitrogen atoms carry significant negative partial charges (approximately -0.4 to -0.6 e), while the carbon atoms bonded to nitrogen exhibit positive partial charges. The phenolic hydroxyl group shows typical polarization with the oxygen carrying a partial negative charge and the hydrogen bearing a positive charge [15].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

267.137162174 g/mol

Monoisotopic Mass

267.137162174 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Aloisine A

Dates

Last modified: 08-15-2023
1: Rivest P, Renaud M, Sanderson JT. Proliferative and androgenic effects of
2: Rowe J, Greenblatt RJ, Liu D, Moffat JF. Compounds that target host cell
3: Corbel C, Haddoub R, Guiffant D, Lozach O, Gueyrard D, Lemoine J, Ratin M,
4: Mettey Y, Gompel M, Thomas V, Garnier M, Leost M, Ceballos-Picot I, Noble M,

Explore Compound Types